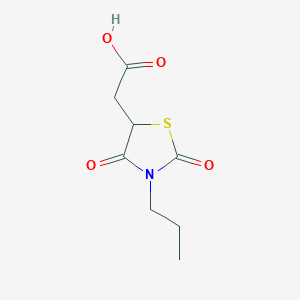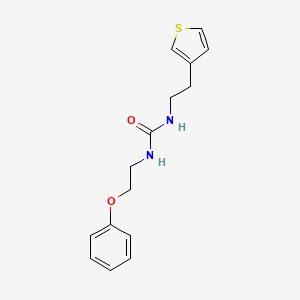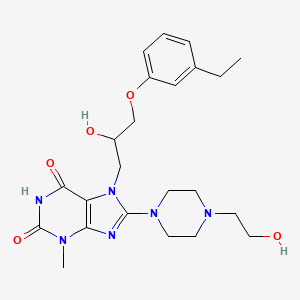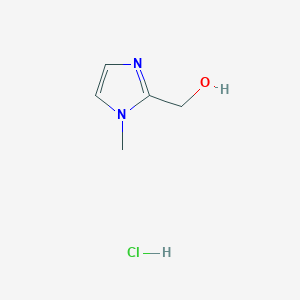
5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a multistep process and has been shown to exhibit significant biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties and has been used in various cancer research studies. It has also been investigated for its antiviral properties and has been shown to inhibit the replication of certain viruses. Additionally, the compound has been studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. It has also been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine in lab experiments include its potent therapeutic effects and its ability to inhibit the activity of certain enzymes involved in DNA replication and cell division. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine. These include investigating its potential use in combination with other therapeutic agents, optimizing its synthesis method to increase yields and reduce toxicity, and further investigating its mechanism of action. Additionally, the compound has potential applications in the treatment of various neurological disorders, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is a multistep process that involves the reaction of 5-fluorouracil with 3-methylbut-2-en-1-ol in the presence of a catalyst. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound and has been used in various scientific research applications.
Propiedades
IUPAC Name |
5-fluoro-4-(3-methylbut-2-enoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAVRJTIGRPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=NC=NC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2535081.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)



![N-(4-chlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2535087.png)
![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)
![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535092.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
